Product packaging for Magnesium ammonium phosphate hexahydrate(Cat. No.:CAS No. 13478-16-5)

Magnesium ammonium phosphate hexahydrate

Cat. No.: B076822
CAS No.: 13478-16-5
M. Wt: 157.35 g/mol
InChI Key: GPRIZNLSWFHDBB-UHFFFAOYSA-N
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Description

Magnesium ammonium phosphate hexahydrate (MgNH₄PO₄·6H₂O), more commonly known as struvite in its mineral form, is a compound of significant interest in biochemical and environmental research. Its primary research value lies in its role as the principal inorganic component of infectious urinary stones (struvite stones). Consequently, it is extensively used in in vitro models to study the pathophysiology, nucleation, and crystal growth mechanisms of urolithiasis. Researchers utilize this compound to investigate potential inhibitors of crystallization, which is critical for developing novel therapeutic and preventive strategies for kidney stones. Beyond biomedical applications, this compound is a key subject in environmental science, particularly in the study of phosphorus recovery from wastewater. Through a process known as struvite crystallization, phosphorus can be precipitated and removed from waste streams, simultaneously mitigating eutrophication risks and creating a valuable slow-release fertilizer. The mechanism of action for its formation involves the supersaturation of magnesium, ammonium, and phosphate ions under specific pH conditions, typically alkaline, leading to the nucleation and growth of characteristic orthorhombic crystals. This high-purity reagent is essential for calibrating analytical equipment, synthesizing reference materials, and conducting fundamental studies on crystallization kinetics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H8MgNO5P B076822 Magnesium ammonium phosphate hexahydrate CAS No. 13478-16-5

Properties

CAS No.

13478-16-5

Molecular Formula

H8MgNO5P

Molecular Weight

157.35 g/mol

IUPAC Name

azanium;magnesium;phosphate;hexahydrate

InChI

InChI=1S/Mg.H3N.H3O4P.H2O/c;;1-5(2,3)4;/h;1H3;(H3,1,2,3,4);1H2

InChI Key

GPRIZNLSWFHDBB-UHFFFAOYSA-N

SMILES

[NH4+].O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Mg+2]

Canonical SMILES

N.O.OP(=O)(O)O.[Mg]

Other CAS No.

13478-16-5

Related CAS

7785-21-9 (H3PO4-ammonium-magnesium[1:1:1])

Synonyms

Ammonium Magnesium Phosphate
Crystals, Struvite
dittmarite
magnesium ammonium phosphate
magnesium ammonium phosphate hexahydrate
magnesium ammonium phosphate monohydrate
struvite
struvite (H3PO4-NH4-Mg (1:1:1))
Struvite Crystals

Origin of Product

United States

Biological Activity

Magnesium ammonium phosphate hexahydrate (MAP), commonly known as struvite, is a compound with significant biological activity, particularly in the fields of tissue engineering and regenerative medicine. This article explores its biological properties, applications, and relevant research findings.

Chemical Composition and Structure

MAP is represented by the chemical formula MgNH4PO46H2O\text{MgNH}_4\text{PO}_4\cdot 6\text{H}_2\text{O}. It crystallizes in the orthorhombic system, featuring tetrahedrally coordinated phosphate anions (PO43\text{PO}_4^{3-}) linked with magnesium (Mg2+\text{Mg}^{2+}) and ammonium ions (NH4+\text{NH}_4^{+}). The hexahydrate form includes six water molecules that stabilize its structure through hydrogen bonding .

1. Cell Culture and Proliferation

MAP serves as a source of phosphate in cell culture media, essential for various cellular processes including energy metabolism and macromolecule synthesis. Studies indicate that incorporating MAP into culture media can enhance the growth and proliferation of different cell lines .

2. Bone Tissue Engineering

Recent research highlights MAP's potential in bone regeneration. Its mineral composition closely resembles that of natural bone, making it an attractive candidate for scaffolding in tissue engineering. A study demonstrated that scaffolds made from MAP promote the growth and differentiation of bone cells, suggesting its utility in regenerative medicine .

Key Findings:

  • Optimal concentrations of MAP (500 µg/mL) significantly enhanced osteogenesis in dental pulp stem cells (DPSCs) and angiogenesis in human umbilical vein endothelial cells (HUVECs) .
  • The expression of osteogenic markers such as alkaline phosphatase (ALP), osteocalcin (OCN), and osteopontin (OPN) was significantly upregulated in the presence of MAP, indicating enhanced osteogenic differentiation .

Case Study 1: Hydrogel Application

In a study involving injectable hydrogels for treating bony defects, MAP was incorporated into gelatin methacrylate (GelMA). The results showed that MAP not only supported cell viability but also improved osteogenic differentiation and angiogenic properties of the embedded cells . The upregulation of genes related to bone formation and vascularization was noted, confirming the compound's beneficial effects on tissue regeneration.

Case Study 2: Struvite Stones in Urology

MAP also forms naturally as a component of struvite urinary stones. Research indicates that factors such as urinary pH and bacterial infections can influence struvite stone formation. Patients with struvite stones often exhibit lower magnesium concentrations in urine compared to healthy individuals, suggesting a potential link between magnesium levels and stone formation .

Comparative Analysis of Biological Activity

Parameter MAP Calcium Phosphate Hydroxyapatite
BiocompatibilityHighHighHigh
Osteogenic PotentialSignificantModerateHigh
Angiogenic PropertiesEnhancedModerateLow
DegradabilityHighModerateLow

Scientific Research Applications

Scientific Research Applications

1.1 Cell Culture Media

MAP serves as a vital source of phosphate in cell culture media. Phosphates are essential for energy metabolism, signal transduction, and macromolecule synthesis in cells. Research indicates that the inclusion of MAP in culture media can enhance cell growth and proliferation across various cell lines. For instance, studies have demonstrated that MAP supports the viability and metabolic activity of mammalian cells, making it a valuable component in biological research.

1.2 Bone Tissue Engineering

The similarity of MAP to the mineral composition of bone has led to its exploration in regenerative medicine, particularly in bone tissue engineering. Research has shown that scaffolds made from MAP can promote the growth and differentiation of osteoblasts (bone cells), which are crucial for bone regeneration. A study highlighted that MAP scaffolds not only support cell adhesion but also enhance mineralization processes necessary for bone repair.

Agricultural Applications

2.1 Fertilizer Production

MAP is widely used as a slow-release fertilizer due to its low solubility in water. This characteristic allows for the gradual release of nutrients, which can improve soil fertility over time. The application of MAP as a fertilizer has been shown to enhance plant growth and yield by providing essential nutrients such as magnesium and phosphorus .

2.2 Nutrient Recovery from Wastewater

In wastewater treatment, MAP is utilized for nutrient recovery through struvite precipitation processes. This method not only reduces nutrient pollution but also recovers valuable resources such as phosphorus and nitrogen from wastewater streams. Studies have demonstrated that adjusting the concentrations of magnesium, ammonium, and phosphate can optimize struvite precipitation efficiency, thereby facilitating sustainable nutrient management practices .

Environmental Management

3.1 Wastewater Treatment

MAP plays a significant role in treating wastewater by precipitating excess nutrients that contribute to eutrophication in aquatic systems. The precipitation of struvite from wastewater can effectively reduce phosphate levels, mitigating environmental impacts associated with nutrient runoff . Moreover, the recovered struvite can be repurposed as a fertilizer, thus closing the nutrient loop.

3.2 Soil Remediation

Research has indicated that MAP can be used in soil remediation efforts to immobilize heavy metals and other contaminants. By incorporating MAP into contaminated soils, it can help stabilize pollutants and reduce their bioavailability, promoting environmental restoration .

Case Studies

Study Application Findings
Cell Culture MediaEnhanced cell growth and metabolic activity with MAP supplementation
Wastewater TreatmentEffective nutrient recovery through struvite precipitation
Soil RemediationStabilization of heavy metals in contaminated soils

Chemical Reactions Analysis

Conversion to Monohydrate Form

Heating the hexahydrate slurry induces dehydration to magnesium ammonium phosphate monohydrate (MgNH₄PO₄·H₂O):

Reaction:
MgNH₄PO₄·6H₂O → MgNH₄PO₄·H₂O + 5H₂O

Conditions ( ):

ParameterHexahydrate → Monohydrate
Temperature range198–205°F (92–96°C)
PressureAtmospheric or moderate hydrostatic
Conversion timeRapid once boiling point reached

Critical Threshold : Heating below 196°F (91°C) fails to initiate efficient conversion .

Crystallization Kinetics and Mechanisms

Studies using chemical potential gradient models reveal the following influences on crystallization ( ):

Factors Affecting Crystallization :

FactorEffect on CrystallizationDominant Mechanism
Temperature (↑)↑ Kinetic rate constant (k)Adhesive-type growth
Stirring speed (↑)↑ k, improves mass transferSurface integration-controlled
pH (7–9)Modifies k and thermodynamic driving forceIon adsorption inhibition
Alginic acid↓ Thermodynamic driving forceCompetitive inhibition

Model Prediction Accuracy :

  • Adhesive growth models predict crystallization rates with >90% accuracy when alginic acid concentrations are ≤0.1 g/L .

Thermal Decomposition Pathways

Heating MgNH₄PO₄·6H₂O beyond 100°C initiates decomposition ( ):

Stages of Decomposition :

Temperature RangePhase TransformationProduct
100–200°CLoss of hydration waterAmorphous MgNH₄PO₄
400–600°CPyrophosphate formationMg₂P₂O₇ (crystalline)
>800°CStructural breakdownMg₃(PO₄)₂ (minor phase)

Critical Observation : Dimerization of HPO₄²⁻ ions during incandescence correlates with pyrophosphate formation .

Industrial Process Optimization

Patent data highlights scalable production methods:

Reactor Design ( ):

  • Equipment : Jacketed reactors with agitators and reflux systems.

  • Throughput : Continuous feed systems achieve 95% conversion efficiency.

  • Granulation : Post-reaction granulators ensure uniform particle size (≤8 µm).

Slurry Properties Post-Synthesis ( ):

Componentwt.% in Slurry
Mg3.71
N2.14
PO₄14.47

Comparison with Similar Compounds

Comparison with Similar Compounds

Isomorphous Analogues: Cation-Substituted Struvites

Struvite’s isomorphous analogues involve substitution of NH₄⁺ with alkali metals (e.g., K⁺, Rb⁺, Tl⁺, Cs⁺) or transition metals (e.g., Ni²⁺). Key differences include:

Compound Formula Key Characteristics References
Magnesium Potassium Phosphate Hexahydrate MgKPO₄·6H₂O Higher thermal stability (~150°C dehydration vs. struvite’s ~100°C); stronger PO₄³⁻ vibrational coupling in Raman spectra .
Magnesium Rubidium Phosphate Hexahydrate MgRbPO₄·6H₂O Distinct O–H stretching bands at 2400 cm⁻¹ due to Rb⁺’s larger ionic radius altering hydrogen-bond strength .
Nickel Ammonium Phosphate Hexahydrate NiNH₄PO₄·6H₂O Broader N–H stretching bands in FTIR spectra due to Ni²⁺’s electronic configuration .

Thermal Behavior : Magnesium potassium phosphate hexahydrate (MgKPO₄·6H₂O) exhibits slower dehydration kinetics than struvite, making it preferable for high-temperature applications like fire-resistant coatings .

Calcium- and Manganese-Substituted Phosphates

Substitution of Mg²⁺ with Ca²⁺ or Mn²⁺ alters solubility and biological roles:

  • Brushite (CaHPO₄·2H₂O) : Forms at lower pH (5.0–6.5) than struvite; predominant in calcium phosphate kidney stones (14% prevalence) vs. struvite’s 3.3–80% in infection-related stones .
  • Manganese Ammonium Phosphate Hexahydrate : Lower solubility than struvite, with applications in catalytic systems .

Spectral and Mechanical Properties

  • FTIR/Raman Spectra : Struvite’s O–H/N–H stretching region (3000–3600 cm⁻¹) overlaps with water and ammonium vibrations, whereas Rb⁺/Tl⁺ analogues show decoupled PO₄³⁻ modes due to reduced hydrogen bonding .
  • Hounsfield Units (HU): Struvite (HU density: 957 ± 112) is distinguishable from calcium oxalate monohydrate (1324 ± 198) and uric acid (437 ± 89) in medical imaging .

Key Research Findings

Phosphorus Recovery : Struvite precipitation achieves 99% phosphorus recovery from wastewater, outperforming calcium phosphate methods (70–85% efficiency) .

Thermal Decomposition : Struvite dehydrates at 100°C, forming MgNH₄PO₄·H₂O, while MgKPO₄·6H₂O retains stability up to 150°C .

Cement Applications : Struvite-based cements exhibit compressive strengths of 20–30 MPa within 1 hour, whereas magnesium potassium phosphate cements require 24 hours for similar strength .

Preparation Methods

Reactant Selection and Stoichiometry

Temperature (°C)pHParticle Size (µm)% >40 µm
60640–2,00097
257–82–405

Reactor Design and Mixing Dynamics

Agitation intensity profoundly impacts crystal growth. High-shear mixing ensures uniform reactant distribution, preventing localized supersaturation that leads to irregular crystallites. The patent specifies stainless steel reactors with cooling/heating jackets to maintain isothermal conditions. Post-precipitation, the slurry is filtered, washed, and dried at <60°C to preserve hexahydrate integrity.

Slurry-Based Synthesis Using Ultrafine Magnesium Hydroxide

Magnesium Hydroxide Particle Size Requirements

This method prioritizes ultrafine magnesium hydroxide (Mg(OH)₂) as the magnesium source, with ≥55% of particles <2 µm. Smaller Mg(OH)₂ particles increase surface area, enabling complete reaction with NH₃ and H₃PO₄. Martin Marietta’s MAGSHIELD UF (65% <2 µm) is cited as an ideal precursor.

Stepwise Reactant Addition

The process involves sequential steps:

  • Slurry formation: Mg(OH)₂ is dispersed in water under high-shear mixing.

  • Ammonia addition: Aqua ammonia (29% NH₃) is introduced to alkalize the slurry.

  • Phosphoric acid addition: H₃PO₄ (75%) is gradually added at <110°F (43°C) to prevent thermal decomposition of NH₃. Excess ammonia ensures all H₃PO₄ reacts, avoiding residual acidity.

Hexahydrate-to-Monohydrate Conversion

The hexahydrate slurry is converted to monohydrate (MgNH₄PO₄·H₂O) by heating to 198–205°F (92–96°C) under reflux. This step reduces particle size further, yielding monohydrate crystals <8 µm.

Table 2: Comparison of Hydrate Forms

ParameterHexahydrateMonohydrate
Particle Size (µm)2–7<8
Synthesis Temp (°C)<4392–96
StabilityProne to dehydrationThermally stable

Critical Analysis of Methodologies

Advantages of Continuous Co-Precipitation

  • Scalability: Suitable for large-scale production due to continuous reactant feed.

  • Particle size control: Adjusting pH and temperature allows customization for applications like toothpaste abrasives (coarse) or pharmaceutical excipients (fine).

Limitations of Slurry-Based Methods

  • Energy intensity: Heating for monohydrate conversion increases operational costs.

  • Precursor dependency: Requires high-purity, ultrafine Mg(OH)₂, which may limit supplier options.

Industrial Applications and Case Studies

Dental Care Products

Coarse-grained MgNH₄PO₄·6H₂O (40–200 µm) serves as a mild abrasive in toothpaste. Example 1’s 97% >40-µm product aligns with Procter & Gamble’s patents for Crest formulations.

Wastewater Phosphorus Recovery

Fine-grained hexahydrate (<40 µm) efficiently precipitates phosphate from wastewater due to high surface area. Municipal plants adopt slurry-based methods for rapid phosphorus removal .

Q & A

Basic: How to optimize crystallization conditions for struvite recovery from wastewater?

Methodological Answer:
To optimize struvite crystallization, use Response Surface Methodology (RSM) to evaluate interactions between variables such as pH (7.5–9.5), temperature (30–40°C), and stirring speed (200–400 rpm). Include additives like maleic acid (1–20 ppm) to inhibit scaling and improve crystal purity. Supersaturation ratios of Mg²⁺:NH₄⁺:PO₄³⁻ (1:1:1) are critical; deviations may lead to competing phases like hydroxyapatite. Validate models using central composite designs and confirm via X-ray diffraction (XRD) .

Key Variables Table:

VariableOptimal RangeImpact on Crystallization
pH8.5–9.0Maximizes phosphate availability
Temperature35–40°CEnhances nucleation rate
Stirring Speed300–350 rpmBalances crystal growth and aggregation
Additives10–15 ppm maleic acidReduces scaling on reactor surfaces

Advanced: How to resolve contradictions in struvite precipitation efficiency across studies?

Methodological Answer:
Discrepancies often arise from differences in Mg sources (e.g., MgCl₂ vs. MgO), ionic strength, or competing ions (Ca²⁺, CO₃²⁻). For example, Ca²⁺ inhibits struvite by forming Ca-P complexes, reducing yield by 20–40% in hard water . Use ion-selective electrodes or ICP-OES to monitor free Mg²⁺ and NH₄⁺ concentrations. Perform speciation modeling (e.g., PHREEQC) to predict phase stability under varying conditions.

Case Study:

  • Synthetic urine vs. swine wastewater : Struvite recovery from urine achieves >90% efficiency due to lower Ca²⁺ interference, while swine wastewater requires pre-treatment (e.g., Ca removal via ion exchange) to reach 70–80% efficiency .

Basic: What spectroscopic methods confirm struvite identity and purity?

Methodological Answer:

  • FT-IR Spectroscopy : Key peaks include:
    • 3300–3500 cm⁻¹ (O–H/N–H stretching)
    • 1000–1100 cm⁻¹ (PO₄³⁻ asymmetric stretching)
    • 570 cm⁻¹ (Mg–O bending) .
  • Raman Spectroscopy : Peaks at 980 cm⁻¹ (symmetric PO₄³⁻ stretch) and 460 cm⁻¹ (lattice modes) distinguish struvite from analogs like k-struvite (MgKPO₄·6H₂O) .
  • Thermogravimetric Analysis (TGA) : Mass loss at 60–120°C (H₂O release) and 200–300°C (NH₃/H₂O decomposition) confirms hydration state .

Advanced: What thermal decomposition pathways occur in struvite under varying atmospheres?

Methodological Answer:
Under nitrogen : Struvite decomposes in three stages:

60–120°C: Loss of 6 H₂O molecules (mass loss ~27%).

200–250°C: Release of NH₃ and H₂O, forming MgHPO₄.

300°C: Conversion to Mg₂P₂O₇ .
Under air , additional oxidation of NH₄⁺ to NO₃⁻ occurs at 250–300°C. Use coupled TGA-DSC to quantify enthalpy changes (±5% error) and in-situ XRD to track phase transitions .

Basic: How to quantify phosphorus via struvite gravimetric analysis?

Methodological Answer:

Precipitate phosphorus as struvite by adding MgCl₂ and NH₄Cl at pH 2.

Filter, dry (110°C, 2 h), and weigh the precipitate.

Calculate P content using stoichiometry:

%P=Mass of precipitate×(30.97/245.41)Sample mass×100\%P = \frac{\text{Mass of precipitate} \times (30.97/245.41)}{ \text{Sample mass}} \times 100

Note: Correct for co-precipitated Ca²⁺ via EDTA titration .

Advanced: How to differentiate struvite from isomorphous analogues spectroscopically?

Methodological Answer:
Compare deuterated vs. protiated spectra to isolate vibrational modes:

  • In MgRbPO₄·6H₂O, Rb substitution shifts PO₄³⁻ peaks by 10–15 cm⁻¹ due to cation size effects.
  • Use isotopic substitution (e.g., NH₄⁺ → ND₄⁺) to resolve N–H vs. O–H contributions in the 3000–3500 cm⁻¹ region .

Spectral Comparison Table:

CompoundPO₄³⁻ Stretch (cm⁻¹)NH₄⁺ Deformation (cm⁻¹)
Struvite (MgNH₄PO₄·6H₂O)1005–10101430–1440
K-struvite985–990Absent
Ni-struvite1015–10201420–1430

Basic: What factors influence struvite crystal morphology in lab settings?

Methodological Answer:

  • Supersaturation : Higher levels (>2.5) produce smaller, dendritic crystals.
  • Additives : Citrate ions promote elongated hexagonal prisms; maleic acid yields plate-like crystals.
  • Stirring : Turbulence (>400 rpm) fragments crystals, reducing median size from 50 μm to 20 μm .

Advanced: How to model crystallization kinetics of struvite with interfering substances?

Methodological Answer:
Apply a chemical potential gradient model incorporating:

  • Ion activity coefficients (Debye-Hückel equation).
  • Inhibition constants for organics (e.g., alginate reduces growth rate by 30% at 50 ppm).
    Validate via batch experiments with real-time pH monitoring and particle size analysis (laser diffraction). Compare predicted vs. observed nucleation rates (±15% error) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Magnesium ammonium phosphate hexahydrate
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Reactant of Route 2
Magnesium ammonium phosphate hexahydrate

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